molecular formula C9H15F3O2 B15200617 2-Propyl-2-trifluoromethyl-pentanoic acid

2-Propyl-2-trifluoromethyl-pentanoic acid

Katalognummer: B15200617
Molekulargewicht: 212.21 g/mol
InChI-Schlüssel: QWKVCVIFVDEKIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propyl-2-trifluoromethyl-pentanoic acid is an organic compound with the molecular formula C9H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to a pentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable pentanoic acid precursor with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 2-Propyl-2-trifluoromethyl-pentanoic acid may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propyl-2-trifluoromethyl-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Propyl-2-trifluoromethyl-pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Propyl-2-trifluoromethyl-pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biochemical pathways and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Trifluoromethylpentanoic acid: Similar structure but with variations in the position of the trifluoromethyl group.

Uniqueness

2-Propyl-2-trifluoromethyl-pentanoic acid is unique due to the presence of both a propyl and a trifluoromethyl group on the pentanoic acid backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H15F3O2

Molekulargewicht

212.21 g/mol

IUPAC-Name

2-propyl-2-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C9H15F3O2/c1-3-5-8(6-4-2,7(13)14)9(10,11)12/h3-6H2,1-2H3,(H,13,14)

InChI-Schlüssel

QWKVCVIFVDEKIW-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)(C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.